![molecular formula C12H12F2N2O2 B2877132 N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide CAS No. 2411257-37-7](/img/structure/B2877132.png)
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide, also known as DMF-DPYB, is a novel small molecule that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a member of the but-2-ynamide family and is characterized by its unique chemical structure, which contains a difluoromethyl group and a pyridinyl moiety. In
Mecanismo De Acción
The mechanism of action of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is complex and involves the modulation of various ion channels and receptors in the brain. This compound has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. Additionally, this compound has been shown to modulate the activity of the NMDA receptor, leading to a decrease in excitatory neurotransmission. These effects contribute to the anxiolytic and neuroprotective properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and has anti-inflammatory properties. In vivo studies have shown that this compound has anxiolytic effects and can protect against neurodegeneration. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is its versatility in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. Additionally, this compound has a favorable pharmacokinetic profile, making it a suitable candidate for further research. However, one of the limitations of this compound is its complex mechanism of action, which requires further investigation. Additionally, the synthesis of this compound is multi-step and can be challenging, making it difficult to obtain in large quantities.
Direcciones Futuras
Future research on N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide should focus on further elucidating its mechanism of action and identifying new potential applications. Additionally, the development of new derivatives of this compound with improved pharmacokinetic properties and selectivity for specific receptors should be explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be investigated.
Métodos De Síntesis
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide can be synthesized using a multi-step synthetic approach. The first step involves the reaction of 2-bromo-6-methoxypyridine with 2,2-difluoroethylamine to form the intermediate product, which is then subjected to a Sonogashira coupling reaction with propargyl bromide to yield the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been extensively studied in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been tested for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific receptors. This compound has been shown to have high affinity for the GABA-A receptor, making it a potential candidate for the treatment of anxiety and other neurological disorders.
In neuroscience, this compound has been studied for its ability to modulate the activity of ion channels and receptors in the brain. This compound has been shown to enhance the activity of the GABA-A receptor, leading to anxiolytic effects. Additionally, this compound has been shown to modulate the activity of the NMDA receptor, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-3-5-10(17)15-8-12(13,14)9-6-4-7-11(16-9)18-2/h4,6-7H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLTNSGFYKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=NC(=CC=C1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

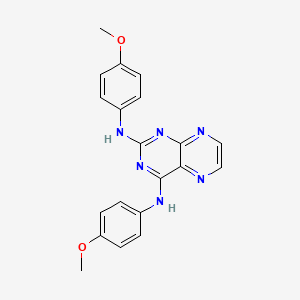
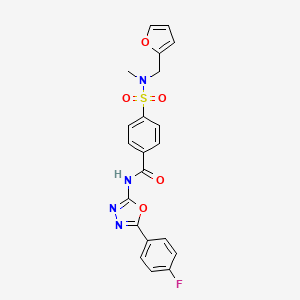
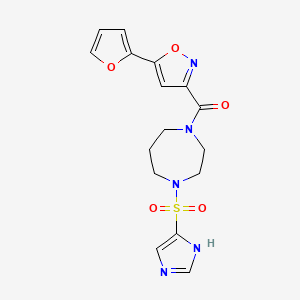
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)
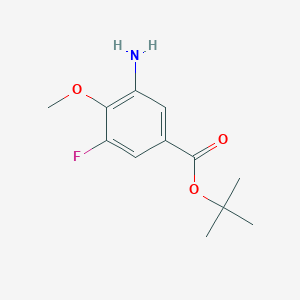
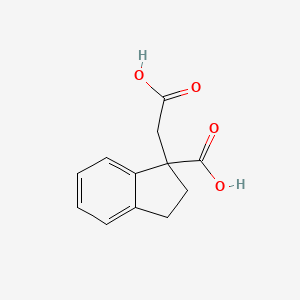


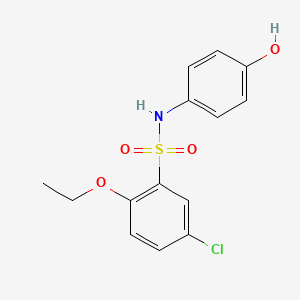
![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)